molecular formula C10H11BF4O3 B8204218 (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8204218
M. Wt: 266.00 g/mol
InChI Key: FBVDWEUTXJXXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H11BF4O3 and its molecular weight is 266.00 g/mol. The purity is usually 95%.
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Biological Activity

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features, including the presence of fluorine and trifluoromethyl groups, significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

  • Chemical Formula : C11H12F4O2B
  • Molecular Weight : 252.21 g/mol
  • CAS Number : 2624416-80-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity :
    • The compound demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of the approved antifungal drug Tavaborole (AN2690). This suggests potential as a lead compound for developing new antibacterial agents .
    • In vitro tests indicated higher efficacy against Aspergillus niger, showcasing its broad-spectrum antimicrobial potential .
  • Mechanism of Action :
    • The mechanism appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boronic acid derivatives. This interaction is crucial for protein synthesis in microorganisms, making it an attractive target for antibiotic development .

Anticancer Activity

Boronic acids are known for their role in cancer therapy due to their ability to inhibit proteasomes and other critical pathways involved in tumor growth.

Research Findings

  • Studies have shown that boronic acids can induce apoptosis in cancer cells by disrupting proteasome function, leading to cell cycle arrest at the G2/M phase .
  • The introduction of the boronic acid moiety into drug designs has enhanced the potency of certain anticancer agents, suggesting that this compound could be explored for similar applications.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, general trends observed in fluorinated compounds indicate enhanced lipophilicity and bioavailability. This property may facilitate improved absorption and distribution in biological systems .

Safety Profile

Preliminary assessments indicate that boronic acids possess a favorable safety profile; however, comprehensive toxicological studies are necessary to establish safety parameters for clinical use.

Summary Table of Biological Activities

Activity TypeOrganism/Cell TypeObserved EffectReference
AntibacterialE. coliModerate activity
AntibacterialBacillus cereusMIC lower than AN2690
AntifungalCandida albicansModerate activity
AntifungalAspergillus nigerHigher activity
AnticancerVarious cancer cell linesInduces apoptosis

Properties

IUPAC Name

[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O3/c1-5(2)18-8-4-6(10(13,14)15)3-7(9(8)12)11(16)17/h3-5,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVDWEUTXJXXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.